![molecular formula C11H13NO B068889 3-(Pyridin-3-yl)cyclohexanone CAS No. 192717-48-9](/img/structure/B68889.png)
3-(Pyridin-3-yl)cyclohexanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cyclohexane derivatives were synthesized in one step from 2-acetylpyridine and 4-chloro- or 4-bromobenzaldehyde with high yield under mild conditions . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, a study reported the reaction sequence likely to include the formation of chalcone, Cannizzaro reaction, and one-pot cyclization . Another study discussed the cyanoacetylation of amines .Scientific Research Applications
Antiproliferative Activity
“3-(Pyridin-3-yl)cyclohexanone” derivatives have been synthesized and evaluated for their antitumor activity. These compounds, particularly the pyridine derivatives, have shown promising results against liver carcinoma cell lines (HEPG2), indicating their potential as anticancer agents . The structure-activity relationship (SAR) of these derivatives has been studied, revealing the importance of the pyridine core in biological applications.
Synthesis of Cyanopyridines
The compound has been used in the synthesis of new 3-cyanopyridines, which possess a wide range of pharmacological activities. These activities include antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . The pyridine core is a crucial constituent in many bioactive compounds, both synthetic and natural.
Oxidative Coupling Reactions
In coordination with Pd(II), “3-(Pyridin-3-yl)cyclohexanone” undergoes oxidative C–C coupling reactions. This process yields Pd complexes that have been characterized by spectral data and confirmed by single-crystal X-ray crystallography . These reactions are significant for the development of new compounds with potential applications in various fields, including medicinal chemistry.
Nonlinear Optical Properties
The derivatives of “3-(Pyridin-3-yl)cyclohexanone” have been studied for their potential applications in nonlinear optics. These studies include second and third harmonic generation, which are important for the development of new materials for optical devices . The static and dynamic polarizability of these compounds is found to be significantly higher than that of urea, a standard reference material in nonlinear optics.
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes has been explored. These complexes have applications in catalysis and materials science. The metal complex formation also leads to the investigation of these derivatives as antitumor agents due to their ability to bind with DNA/RNA .
Topoisomerase Inhibitory Activity
Pyridine derivatives, including “3-(Pyridin-3-yl)cyclohexanone”, have been investigated for their topoisomerase inhibitory activity. They exhibit cytotoxicity against various human cancer cell lines, marking them as novel anticancer agents . This activity is crucial for the development of new therapeutic agents in the fight against cancer.
Safety and Hazards
Future Directions
Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities could be explored .
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-yl)cyclohexanone is the glycolysis pathway in endothelial and cancer cells . This compound acts as a glycolysis inhibitor, suppressing the proliferation of these cells . The glycolysis pathway, also known as the Warburg effect, is the primary energy acquisition method for active endothelial and cancer cells, contrasting with most other somatic cells that prefer oxidative phosphorylation .
Mode of Action
It is suggested that this compound could be a multi-target inhibitor , indicating that it may interact with multiple targets within the cell, leading to a synergistic effect that enhances its inhibitory action on cell proliferation .
Biochemical Pathways
3-(Pyridin-3-yl)cyclohexanone primarily affects the glycolysis pathway . By inhibiting glycolysis, it disrupts the energy production in endothelial and cancer cells, which rely heavily on this pathway for their energy needs . This disruption can lead to a decrease in cell proliferation, potentially affecting the growth and spread of cancer cells .
Result of Action
The primary result of the action of 3-(Pyridin-3-yl)cyclohexanone is the suppression of endothelial and cancer cell proliferation . By inhibiting glycolysis, it disrupts the energy production in these cells, leading to decreased cell proliferation . This could potentially slow down the growth and spread of cancer cells .
properties
IUPAC Name |
3-pyridin-3-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAOAQUIBACCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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